Trisodium uridine 5'-triphosphate dihydrate

Overview

Description

Trisodium uridine 5’-triphosphate dihydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a cytosolic nucleotide component of nucleic acids and serves as a signaling molecule in the extracellular space. This compound is involved in numerous pathophysiological responses in the nervous system and plays a significant role in the regeneration process .

Mechanism of Action

Target of Action

Trisodium uridine 5’-triphosphate dihydrate, also known as Uridine-5’-triphosphate trisodium salt dihydrate, primarily targets the P2Y receptors . These receptors are a family of purinergic G protein-coupled receptors, activated by extracellular nucleotides. They play a significant role in many physiological processes.

Mode of Action

The compound acts as an agonist at the P2Y receptors . It binds to these receptors and triggers a series of reactions that lead to various physiological responses. For instance, it mediates smooth muscle cells’ mitogenic activation .

Biochemical Pathways

Upon binding to the P2Y receptors, Uridine-5’-triphosphate trisodium salt dihydrate influences several biochemical pathways. It plays a crucial role in the biosynthesis of RNA . It serves as a substrate for enzymes such as RNA polymerases and GTPases, which are involved in RNA synthesis and the regulation of G-coupled Protein Receptors (GPCR) and cell signaling molecules .

Result of Action

The activation of P2Y receptors by Uridine-5’-triphosphate trisodium salt dihydrate leads to various molecular and cellular effects. It mediates the mitogenic activation of smooth muscle cells and modulates osteopontin expression in these cells . It also plays a significant role in the regeneration process .

Biochemical Analysis

Biochemical Properties

Trisodium uridine 5’-triphosphate dihydrate is involved in several biochemical reactions, primarily as a substrate for RNA polymerases during the transcription process. It interacts with enzymes such as RNA polymerase, which catalyzes the synthesis of RNA from a DNA template. Additionally, this compound acts as an agonist for P2Y receptors, a class of G-protein-coupled receptors involved in cellular signaling . The interaction with P2Y receptors influences various physiological responses, including vasodilation and platelet aggregation.

Cellular Effects

Trisodium uridine 5’-triphosphate dihydrate affects various cell types and cellular processes. It plays a significant role in cell signaling pathways by activating P2Y receptors, which in turn modulate intracellular calcium levels and other second messengers . This activation can influence gene expression and cellular metabolism, leading to changes in cell function. For instance, in vascular smooth muscle cells, it induces vasodilation, while in platelets, it promotes aggregation.

Molecular Mechanism

At the molecular level, trisodium uridine 5’-triphosphate dihydrate exerts its effects through binding interactions with specific biomolecules. It binds to P2Y receptors, triggering a cascade of intracellular events that include the activation of phospholipase C and the subsequent release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules act as secondary messengers, leading to the release of calcium from intracellular stores and the activation of protein kinase C (PKC). This pathway ultimately results in changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trisodium uridine 5’-triphosphate dihydrate can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under adverse conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can persist, with sustained activation of signaling pathways and prolonged changes in gene expression observed in both in vitro and in vivo models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium uridine 5’-triphosphate dihydrate can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of uridine kinase and nucleoside diphosphate kinase to phosphorylate uridine to uridine 5’-triphosphate. Chemical synthesis typically involves the phosphorylation of uridine using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid in the presence of a base .

Industrial Production Methods: Industrial production of trisodium uridine 5’-triphosphate dihydrate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce uridine, which is then extracted and purified. The uridine is subsequently phosphorylated to produce uridine 5’-triphosphate, which is then converted to its trisodium salt form .

Chemical Reactions Analysis

Types of Reactions: Trisodium uridine 5’-triphosphate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form uridine diphosphate glucose.

Reduction: It can be reduced to uridine monophosphate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents such as ammonia or amines are commonly used.

Major Products:

Oxidation: Uridine diphosphate glucose.

Reduction: Uridine monophosphate.

Substitution: Various uridine derivatives.

Scientific Research Applications

Trisodium uridine 5’-triphosphate dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of RNA and other nucleotides.

Biology: It serves as a signaling molecule and is involved in various cellular processes, including cell proliferation and differentiation.

Medicine: It is studied for its potential therapeutic effects in treating neurological disorders and enhancing tissue regeneration.

Comparison with Similar Compounds

Uridine 5’-diphosphate: A nucleotide involved in glycogen synthesis and protein glycosylation.

Cytidine 5’-triphosphate: A nucleotide involved in the synthesis of RNA and DNA.

Adenosine 5’-triphosphate: A nucleotide that serves as the primary energy carrier in cells.

Uniqueness: Trisodium uridine 5’-triphosphate dihydrate is unique due to its specific role in signaling pathways and its involvement in the regeneration process. Unlike other nucleotides, it has a distinct ability to modulate P2Y receptor activity, making it a valuable compound in both research and therapeutic applications .

Biological Activity

Trisodium uridine 5'-triphosphate dihydrate (UTP) is a nucleotide that plays a crucial role in various biological processes, including energy metabolism, nucleotide synthesis, and signaling pathways. This article explores the biological activity of UTP, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of UTP

UTP is a nucleotide composed of uridine and three phosphate groups. It is involved in numerous cellular processes, including:

- Energy Transfer : UTP serves as a source of energy for various biochemical reactions.

- Nucleotide Synthesis : It is a precursor for RNA synthesis.

- Cell Signaling : UTP acts as a signaling molecule in various pathways.

UTP exerts its biological effects through several mechanisms:

- G Protein-Coupled Receptors (GPCRs) : UTP activates purinergic receptors (P2Y receptors), which are GPCRs that mediate various physiological responses, including inflammation and cell proliferation .

- Cytoskeletal Dynamics : It influences cytoskeletal organization, which is essential for cell shape and motility .

- Cell Cycle Regulation : UTP has been shown to affect cell cycle progression and apoptosis, indicating its role in cellular growth and death .

1. Anti-infection Properties

UTP has demonstrated potential as an anti-infective agent against various pathogens, including:

- Viruses : Studies indicate that UTP can inhibit the replication of viruses such as HIV and influenza by interfering with viral RNA synthesis .

- Bacteria : UTP has been shown to affect bacterial cell wall synthesis, making it a candidate for antibiotic development .

2. Neuronal Signaling

In the nervous system, UTP plays a role in neurotransmission. It modulates the release of neurotransmitters and influences neuronal excitability through purinergic signaling pathways .

3. Immunomodulation

UTP exhibits immunomodulatory effects by regulating the activity of immune cells. It can enhance or inhibit the production of cytokines, thereby influencing inflammatory responses .

Case Study 1: UTP in Viral Infections

A study investigated the efficacy of UTP against influenza virus infections in vitro. The results showed that UTP significantly reduced viral titers by inhibiting viral RNA synthesis. This suggests its potential as an antiviral therapeutic agent .

Case Study 2: UTP and Neuronal Health

Research on neuronal health demonstrated that UTP promotes the survival of neurons under stress conditions. By activating P2Y receptors, it enhances neuroprotection and reduces apoptosis in neuronal cultures exposed to neurotoxic agents .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of UTP:

- Cell Proliferation : UTP enhances the proliferation of certain stem cells through Wnt signaling pathways .

- Inflammation Modulation : It has been shown to modulate inflammatory responses in various models of disease, suggesting its therapeutic potential in inflammatory disorders .

- Mitochondrial Function : UTP's role in mitochondrial biogenesis has been explored, indicating its importance in energy metabolism and cellular respiration .

Summary Table of Biological Activities

Properties

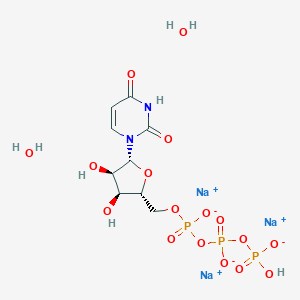

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3/t4-,6-,7-,8-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYVKLDQLQZXKH-GTIFRNKBSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2Na3O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116295-90-0 | |

| Record name | Trisodium uridine 5'-triphosphate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116295900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRISODIUM URIDINE 5'-TRIPHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05161190OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.